

Introduction: The Strategic Importance of Fluorinated Pyridines

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Compound of Interest

Compound Name: **5-Fluoro-2-methylpyridine**

Cat. No.: **B1303128**

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The pyridine ring is a fundamental scaffold in medicinal chemistry, often used as a bioisostere for a benzene ring. Its nitrogen atom provides a key hydrogen bond acceptor site, which can be critical for molecular recognition and binding affinity at biological targets. The incorporation of fluorine into such scaffolds has become a cornerstone of modern drug design. Fluorine's unique properties—high electronegativity, small size, and ability to form strong bonds with carbon—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding interactions.^[2] In **5-Fluoro-2-methylpyridine**, these effects are combined with the electronic contribution of a methyl group, making it a highly valuable intermediate for creating complex and potent molecules.^[1]

Molecular Geometry and Structure

The foundational structure of **5-Fluoro-2-methylpyridine** is a six-membered aromatic heterocycle. The molecule is planar, with the geometry being a direct consequence of the sp^2 hybridization of the ring atoms.

Bond Parameters and Conformation

The bond lengths and angles of the pyridine ring are perturbed by the substituents. The C-F bond is notably strong and short, while the methyl group's C-C bond is a typical sp^2 - sp^3 single bond. The internal ring angles are slightly distorted from the ideal 120° of a perfect hexagon due to the presence of the heteroatom (Nitrogen) and the electronic push-pull effects of the substituents. While precise, definitive bond lengths and angles for this specific molecule would

be determined via single-crystal X-ray diffraction, expected values can be inferred from related structures.[3][4][5]

Table 1: Key Physicochemical Properties of **5-Fluoro-2-methylpyridine**

Property	Value	Source
CAS Number	31181-53-0	[6][7]
Molecular Formula	C ₆ H ₆ FN	[1][6]
Molecular Weight	111.12 g/mol	[1][6]
Appearance	Light yellow liquid	[1]
Boiling Point	114.7 °C	[1][8]

Structural Visualization

The IUPAC name for this compound is **5-fluoro-2-methylpyridine**.[6] The numbering of the pyridine ring begins at the nitrogen atom and proceeds towards the methyl-substituted carbon.

Caption: Molecular structure of **5-Fluoro-2-methylpyridine** (CAS: 31181-53-0).

Electronic Structure and Bonding Principles

The reactivity and properties of **5-Fluoro-2-methylpyridine** are governed by the combined electronic effects of its functional groups.

- Fluorine Atom (at C5): As the most electronegative element, fluorine exerts a powerful electron-withdrawing inductive effect (-I), pulling electron density from the ring through the sigma bond framework. This effect generally deactivates the ring towards electrophilic substitution. It also possesses lone pairs that can participate in a weak, electron-donating mesomeric effect (+M), but for halogens, the inductive effect is overwhelmingly dominant.
- Methyl Group (at C2): The methyl group is electron-donating via a positive inductive effect (+I) and hyperconjugation. This increases electron density on the ring, particularly at the ortho and para positions relative to it (C3, C5, and N1).

This push-pull system—an electron-donating group ortho to the nitrogen and an electron-withdrawing group meta to it—creates a highly specific electron density distribution. This fine-tuning is crucial for modulating the pKa of the pyridine nitrogen and directing the regioselectivity of further chemical transformations.

Spectroscopic Signature and Characterization

A multi-technique spectroscopic approach is essential for the unambiguous structural confirmation of **5-Fluoro-2-methylpyridine**. While public experimental spectra for this specific compound are limited, data can be reliably predicted based on established principles and analysis of its isomers.^[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the molecule's carbon-hydrogen framework.

- ¹H NMR: The spectrum is expected to show three distinct signals in the aromatic region and one signal in the aliphatic region.
 - A singlet for the methyl (-CH₃) protons around δ 2.3-2.5 ppm.
 - Three aromatic protons, each appearing as multiplets due to complex spin-spin coupling with each other and with the fluorine atom.
- ¹³C NMR: The spectrum will display seven unique carbon signals.
 - The carbon attached to fluorine (C5) will appear as a doublet with a large one-bond coupling constant (¹J_{C-F}) of approximately 230-250 Hz.
 - Other ring carbons will also show smaller couplings to fluorine (²J_{C-F}, ³J_{C-F}).
- ¹⁹F NMR: A single resonance is expected, with its chemical shift being indicative of the electronic environment. This signal will be split into a multiplet due to coupling with the adjacent aromatic protons.

Infrared (IR) Spectroscopy

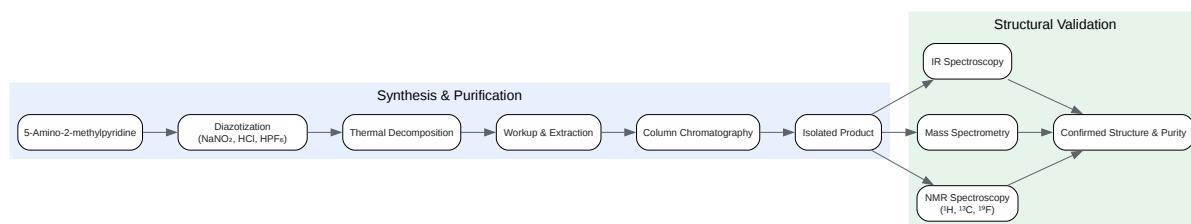
IR spectroscopy is used to identify the functional groups and bonding within the molecule.

Table 2: Predicted Characteristic IR Absorption Bands

Vibrational Mode	Approximate Wavenumber (cm ⁻¹)
Aromatic C-H Stretch	3100 - 3000
Aliphatic C-H Stretch (-CH ₃)	3000 - 2850
Aromatic C=C and C=N Stretch	1600 - 1450
C-F Stretch	1250 - 1000

A Validated Experimental Workflow

The synthesis and verification of **5-Fluoro-2-methylpyridine** require a systematic and self-validating workflow, ensuring the final product's identity and purity.



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Caption: A self-validating workflow for the synthesis and characterization of **5-Fluoro-2-methylpyridine**.

Synthesis Protocol via Diazotization

The following protocol is a robust method for preparing **5-Fluoro-2-methylpyridine** from a commercially available precursor.[7][10]

- **Diazonium Salt Formation:** Dissolve 5-Amino-2-methylpyridine in a mixture of water and concentrated HCl and cool the solution to 0 °C in an ice bath. The low temperature is critical to ensure the stability of the resulting diazonium salt.
- Add a solution of sodium nitrite (NaNO₂) portion-wise, maintaining the temperature between -5 °C and 0 °C to control the exothermic reaction.
- After stirring, add 60% hexafluorophosphoric acid (HPF₆) dropwise. This causes the diazonium hexafluorophosphate salt to precipitate.
- **Fluorination:** Isolate the precipitate by filtration. The solid is then heated carefully to approximately 100 °C. The thermal decomposition of the diazonium salt is highly exothermic and results in the formation of the fluorinated pyridine. This is a variation of the Balz-Schiemann reaction.
- **Workup and Purification:** Cool the resulting oily material. Basify the mixture with a dilute sodium hydroxide solution to a pH of ~10 and extract the product with an organic solvent like dichloromethane.
- Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude residue via column chromatography over neutral alumina to yield pure **5-fluoro-2-methylpyridine** as an oil.[7][10]

Protocol for Spectroscopic Characterization

The following is a generalized methodology for acquiring NMR data to validate the product's structure.[9]

- **Sample Preparation:** Accurately weigh 5-10 mg of the purified product and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

- Data Acquisition: Place the sample in a high-field NMR spectrometer (e.g., 400 MHz or higher). Optimize the magnetic field homogeneity by shimming.
- Acquire a standard ^1H NMR spectrum.
- Acquire a proton-decoupled ^{13}C NMR spectrum.
- If available, acquire a ^{19}F NMR spectrum.
- Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data to obtain the final spectra for analysis.

Applications in Drug Development and Agroscience

5-Fluoro-2-methylpyridine is not typically an active ingredient itself but rather a high-value intermediate.[1][11] Its structure is incorporated into larger molecules to impart desirable properties.

- Pharmaceutical Development: It serves as a key building block for synthesizing active pharmaceutical ingredients (APIs), particularly those targeting neurological disorders.[1] The fluorine atom can block sites of metabolism, increasing the drug's half-life, and can enhance binding affinity to target proteins through favorable electrostatic interactions.
- Agrochemicals: This compound is used in the synthesis of modern pesticides and herbicides. [1] The fluoropyridine moiety can improve the efficacy and selectivity of these agents, leading to more effective crop protection with a potentially better environmental profile.[1][2]
- Materials Science: The unique electronic properties and potential for coordination make it a candidate for developing advanced materials, such as specialized polymers and ligands for catalysis.[1]

Conclusion

The structure and bonding of **5-Fluoro-2-methylpyridine** are a prime example of strategic molecular design. The interplay between the electron-donating methyl group and the strongly electron-withdrawing fluorine atom on the pyridine core creates a compound with unique reactivity and desirable physicochemical properties. A comprehensive understanding of its

geometry, electronic landscape, and spectroscopic characteristics, as detailed in this guide, is essential for its effective application in the synthesis of next-generation pharmaceuticals, agrochemicals, and advanced materials.

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